2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Overview
Description
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C6H8N4OS and a molecular weight of 184.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the reaction of pyrimidine-2-thiol with ethyl chloroacetate to form ethyl 2-(pyrimidin-2-ylsulfanyl)acetate. This intermediate is then treated with hydrazine hydrate to yield this compound.
Reaction Conditions:
Step 1: Pyrimidine-2-thiol reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The resulting ethyl 2-(pyrimidin-2-ylsulfanyl)acetate is then treated with hydrazine hydrate under reflux conditions to obtain the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the sulfur atom can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylsulfanyl)acetohydrazide
- 2-(Thiazol-2-ylsulfanyl)acetohydrazide
- 2-(Benzothiazol-2-ylsulfanyl)acetohydrazide
Uniqueness
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its pyrimidine moiety, which imparts specific biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-10-5(11)4-12-6-8-2-1-3-9-6/h1-3H,4,7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPFUFJAQFJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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